molecular formula C9H11O4PS2 B14596443 2-[Hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenylacetic acid CAS No. 60508-79-4

2-[Hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenylacetic acid

Cat. No.: B14596443
CAS No.: 60508-79-4
M. Wt: 278.3 g/mol
InChI Key: UPUBTENZMMNFFC-UHFFFAOYSA-N
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Description

2-[Hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenylacetic acid is an organophosphorus compound with a unique structure that includes a phenylacetic acid backbone, a hydroxy(methoxy)phosphinothioyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenylacetic acid typically involves the reaction of phenylacetic acid derivatives with phosphinothioylating agents. One common method includes the use of hydroxy(methoxy)phosphinothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphinothioyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-[Hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The phosphinothioyl group can be reduced to phosphine derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phenylacetic acid derivatives.

Scientific Research Applications

2-[Hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenyl

Properties

CAS No.

60508-79-4

Molecular Formula

C9H11O4PS2

Molecular Weight

278.3 g/mol

IUPAC Name

2-[hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenylacetic acid

InChI

InChI=1S/C9H11O4PS2/c1-13-14(12,15)16-8(9(10)11)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,10,11)(H,12,15)

InChI Key

UPUBTENZMMNFFC-UHFFFAOYSA-N

Canonical SMILES

COP(=S)(O)SC(C1=CC=CC=C1)C(=O)O

Origin of Product

United States

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